
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound is particularly noted for its potential use in neuroscience research due to its interaction with specific receptors in the brain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and phenylacetylene.
Reaction: The key reaction involves the coupling of 4-methylpyridine with phenylacetylene under specific conditions, often using a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride has several scientific research applications:
Neuroscience: It is used to study the function of metabotropic glutamate receptors (mGluR5) in the brain.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with metabotropic glutamate receptors (mGluR5) in the brain. It acts as a highly selective, non-competitive antagonist of these receptors . By binding to mGluR5, it inhibits the receptor’s activity, which can modulate various neurological processes and potentially provide therapeutic benefits in conditions like Alzheimer’s disease .
類似化合物との比較
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine;hydrochloride: Another pyridine derivative with similar receptor interactions.
6-Methyl-2-(phenylethynyl)pyridine;hydrochloride: Known for its use in neuroscience research.
Uniqueness
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which confers distinct chemical and biological properties. Its high selectivity for mGluR5 receptors makes it particularly valuable in neuroscience research and potential therapeutic applications .
特性
CAS番号 |
823198-73-8 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC名 |
4-methyl-2-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13;/h2-6,9-11H,1H3;1H |
InChIキー |
AHADWKMDICWUNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


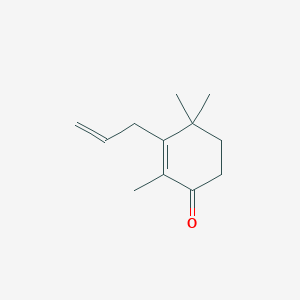
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)


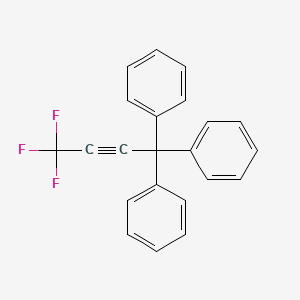
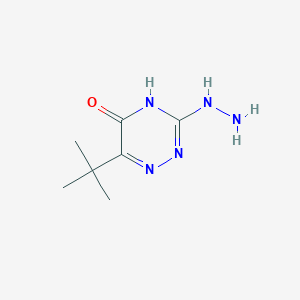

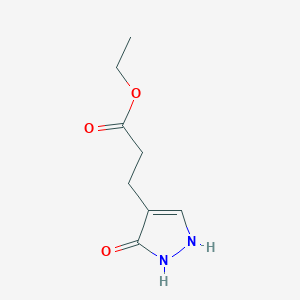
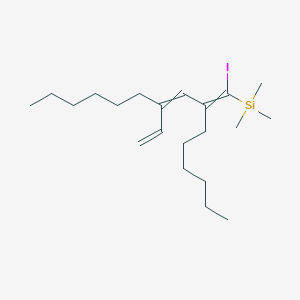
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
